molecular formula C12H19NO B1379336 benzyl[(2S)-3-methoxybutan-2-yl]amine CAS No. 1807882-43-4

benzyl[(2S)-3-methoxybutan-2-yl]amine

Cat. No.: B1379336
CAS No.: 1807882-43-4
M. Wt: 193.28 g/mol
InChI Key: NYOVNDDKJJBZGQ-VUWPPUDQSA-N
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Description

Benzyl[(2S)-3-methoxybutan-2-yl]amine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol. This compound is known for its unique structural features, including a benzyl group attached to an amino group, which is further connected to a methoxybutan-2-yl moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl[(2S)-3-methoxybutan-2-yl]amine typically involves the following steps:

  • Benzylamine Synthesis: Benzylamine is prepared by the reduction of benzyl chloride with ammonia.

  • Methoxybutan-2-ylamine Synthesis: Methoxybutan-2-ylamine is synthesized through the reaction of methanol with butan-2-one in the presence of a strong base.

  • Coupling Reaction: The final step involves the coupling of benzylamine with methoxybutan-2-ylamine under specific reaction conditions, such as the use of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl[(2S)-3-methoxybutan-2-yl]amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced derivatives.

  • Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.

Major Products Formed:

  • Oxidation Products: Nitrobenzyl derivatives, hydroxylated benzyl derivatives.

  • Reduction Products: Amine derivatives, reduced benzyl derivatives.

  • Substitution Products: Halogenated benzyl derivatives, alkylated benzyl derivatives.

Scientific Research Applications

Benzyl[(2S)-3-methoxybutan-2-yl]amine is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceutical intermediates.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential therapeutic applications in drug discovery and development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzyl[(2S)-3-methoxybutan-2-yl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Benzyl[(2S)-3-methoxybutan-2-yl]amine is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: Other compounds with similar structures include benzylamine, methoxybutan-2-ylamine, and various benzyl derivatives.

  • Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-N-benzyl-3-methoxybutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t10-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOVNDDKJJBZGQ-VUWPPUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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